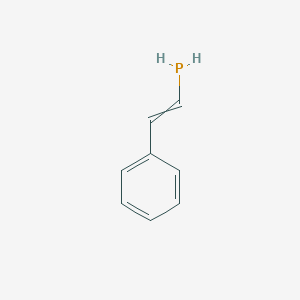
(2-Phenylethenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylethenyl)phosphane is an organophosphorus compound with the molecular formula C8H9P It is characterized by the presence of a phenylethenyl group attached to a phosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylethenyl)phosphane typically involves the reaction of phenylethylene with phosphane under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where phenylethylene is reacted with a phosphane precursor in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Phenylethenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where the phenylethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds.
Applications De Recherche Scientifique
(2-Phenylethenyl)phosphane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Phenylethenyl)phosphane involves its interaction with molecular targets through its phosphane moiety. It can act as a ligand, forming complexes with metal ions and influencing their reactivity. The phenylethenyl group provides additional stability and reactivity, allowing the compound to participate in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphane: Similar in structure but lacks the phenylethenyl group.
Triphenylphosphane: Contains three phenyl groups attached to the phosphane moiety.
Phenylphosphane: Contains a single phenyl group attached to the phosphane moiety.
Uniqueness
(2-Phenylethenyl)phosphane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other phosphane derivatives may not be suitable .
Propriétés
Numéro CAS |
65094-30-6 |
|---|---|
Formule moléculaire |
C8H9P |
Poids moléculaire |
136.13 g/mol |
Nom IUPAC |
2-phenylethenylphosphane |
InChI |
InChI=1S/C8H9P/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2 |
Clé InChI |
KGXCHACLIFYNOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
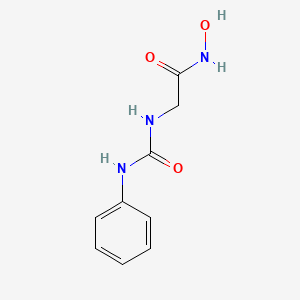
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
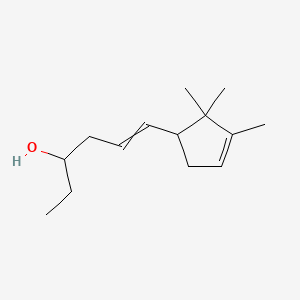
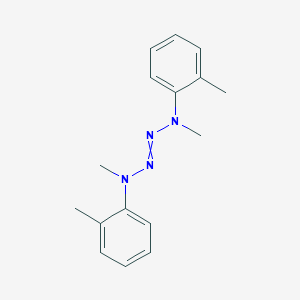
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)

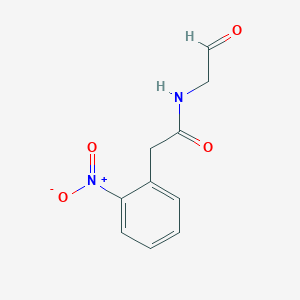
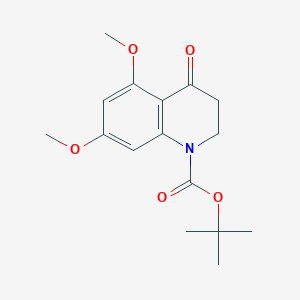
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)

